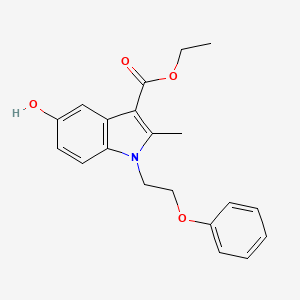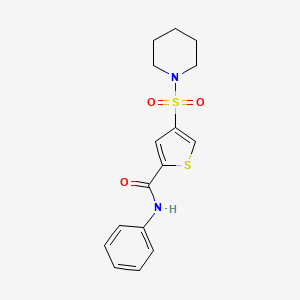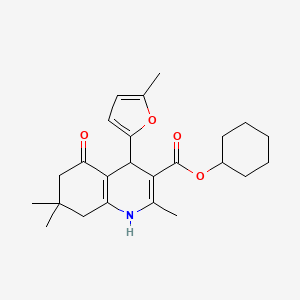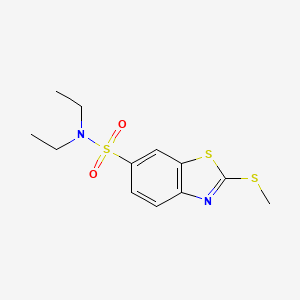
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate, also known as EMPE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit a variety of biological activities.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate in lab experiments is its wide range of biological activities, which makes it a versatile compound for investigating various biological processes. However, its complex synthesis method and limited availability may be a limitation for some researchers.
Future Directions
There are several future directions for the research on ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its mechanism of action in more detail, in order to better understand its biological activities. Additionally, there may be opportunities to develop new synthetic methods for this compound that are more efficient and scalable for large-scale production.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its diverse biological activities. Its potential as a therapeutic agent for various diseases, as well as its mechanism of action, continue to be areas of active research.
Synthesis Methods
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate can be synthesized using a multistep process that involves the reaction of 2-methylindole-3-carboxylic acid with ethyl chloroformate, followed by the reaction with 2-phenoxyethylamine and sodium hydride. The final product is obtained by the reaction with sodium borohydride and acetic acid.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)-1H-indole-3-carboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in various scientific research studies to investigate the mechanisms of these activities and to develop potential therapeutic agents.
properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(2-phenoxyethyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-20(23)19-14(2)21(18-10-9-15(22)13-17(18)19)11-12-25-16-7-5-4-6-8-16/h4-10,13,22H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQYVWYDPUKWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)


![4-[(dimethylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5515299.png)
![N-(5-methyl-3-isoxazolyl)-4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5515314.png)
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)
![(4aS*,7aR*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515321.png)
![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)
![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)
![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)